4-(3-bromophenyl)-1H-pyrazole
Overview
Description
“4-(3-bromophenyl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Synthesis Analysis
The synthesis of “4-(3-bromophenyl)-1H-pyrazole” or similar compounds often involves multi-step procedures. For instance, a synthesis pathway could involve the bromination of a phenyl group, followed by coupling reactions to form the pyrazole ring .Molecular Structure Analysis
The molecular structure of “4-(3-bromophenyl)-1H-pyrazole” can be predicted based on similar compounds. For example, the presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability. The pyrazole ring can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The chemical reactivity of “4-(3-bromophenyl)-1H-pyrazole” and its derivatives often involves reactions at the pyrazole ring or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromophenyl)-1H-pyrazole” can be inferred from related compounds. For instance, the presence of a bromo substituent can influence the compound’s reactivity, polarity, and solubility .Scientific Research Applications
Pharmacological Applications
Pyrazole derivatives, including 4-(3-Bromophenyl)pyrazole, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects . These compounds are particularly promising in the development of new drugs due to their versatile nitrogen-based hetero-aromatic ring structure.
Neuroprotective Effects
Research has indicated that pyrazole derivatives can play a role in neuroprotection. A study investigated the neurotoxic potentials of a pyrazoline derivative related to 4-(3-Bromophenyl)pyrazole on the acetylcholinesterase activity and malondialdehyde level in the brain, which are associated with behavioral parameters and swimming potential . This suggests potential applications in treating neurodegenerative diseases or reducing neurotoxicity.
Antioxidant Properties
The oxidative stress response in cells is a critical area of research, and pyrazole derivatives have been linked to antioxidant activities. They may help in mitigating the effects of reactive oxygen species and oxidative damage, which are implicated in various diseases .
Agricultural Chemicals
Pyrazoles are also significant in the agricultural sector. They serve as frameworks for the synthesis of compounds with antifungal and antimicrobial properties, which can be used to protect crops from pests and diseases .
Organic Synthesis
In organic chemistry, 4-(3-Bromophenyl)pyrazole can act as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various reactions and transformations, making it a valuable component in synthetic strategies .
Metal Ion Detection
Pyrazole derivatives have been utilized in the synthesis of sensing probes for metal ions. For instance, a pyrazole biscoumarin-derived sensing probe was reported to selectively detect copper and zinc ions . This application is crucial in environmental monitoring and industrial processes.
Antitumor Activities
The antitumor potential of pyrazole derivatives is another promising area of research. Their ability to inhibit the growth of cancer cells makes them candidates for the development of new anticancer drugs .
Chemical Industry Applications
Pyrazole derivatives, including 4-(3-Bromophenyl)pyrazole, are important in the chemical industry for the synthesis of various small molecules. These molecules have diverse applications, ranging from pharmaceuticals to materials science .
Mechanism of Action
Target of Action
The primary target of 4-(3-Bromophenyl)pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .
Mode of Action
4-(3-Bromophenyl)pyrazole interacts with AchE, affecting its activity . The compound’s interaction with AchE leads to changes in normal nerve pulse transmission, which can result in dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development, such as the production of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The result of the action of 4-(3-Bromophenyl)pyrazole is a confirmed non-toxic AchE inhibitory effect .
properties
IUPAC Name |
4-(3-bromophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJALWCDYPLISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375470 | |
Record name | 4-(3-bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-1H-pyrazole | |
CAS RN |
916792-28-4 | |
Record name | 4-(3-bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-bromophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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